Amyl nitrate

描述

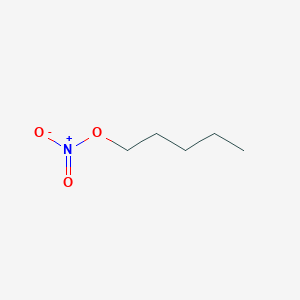

Amyl nitrate (C₅H₁₁NO₃) is a colorless to pale yellow, flammable liquid ester with a sweet odor. It is synthesized through the esterification of amyl alcohol (pentanol) with nitric acid (). Historically, it was first produced in 1857 and used as a treatment for angina pectoris and cyanide poisoning due to its vasodilatory properties (). Unlike amyl nitrite (C₅H₁₁NO₂), which is a nitrite ester and a recreational inhalant ("poppers"), this compound is chemically distinct, containing a nitrate (–ONO₂) group instead of a nitrite (–ONO) group. This structural difference significantly impacts its pharmacological and industrial applications ().

准备方法

Synthetic Routes and Reaction Conditions: Amyl nitrate is synthesized through the esterification reaction between amyl alcohol and nitric acid. The reaction typically involves the following steps:

Amyl Alcohol Preparation: Amyl alcohol is prepared through the fermentation of sugars or by the hydration of pentenes.

Esterification: Amyl alcohol is reacted with nitric acid under controlled conditions to form this compound.

Industrial Production Methods: In industrial settings, the production of this compound involves the use of continuous flow reactors to ensure consistent quality and yield. The process includes:

Reactant Mixing: Amyl alcohol and nitric acid are mixed in precise stoichiometric ratios.

Reaction Control: The reaction mixture is maintained at a controlled temperature and pressure to optimize the yield of this compound.

Purification: The crude product is purified through distillation to remove any unreacted starting materials and by-products.

化学反应分析

Key Reaction Conditions:

| Parameter | Value |

|---|---|

| Temperature | 0–5°C |

| Catalyst | H₂SO₄ |

| Yield | ~75–85% |

| Byproduct | Isoamyl alcohol (traces) |

Decomposition Reactions

Amyl nitrite undergoes alkaline hydrolysis in the presence of bases like NaOH:

This reaction produces isoamyl alcohol and sodium nitrite, with a near-quantitative yield under reflux conditions .

Kinetics Data:

Reactivity with Carbanions

Amyl nitrite reacts with carbanions to form oximes, a reaction exploited in organic synthesis:

This reaction is stereospecific and proceeds via a radical intermediate .

Example:

Role in Sandmeyer Reaction Modifications

Amyl nitrite is used to generate aryl halides via a radical pathway :

-

Formation of diazonium salt :

-

Radical initiation :

-

Halogen abstraction :

This method is particularly effective for synthesizing aryl iodides and bromides .

Oxidation and Reactivity Profile

Amyl nitrite acts as a mild oxidizing agent , reacting with reducing agents like hydrides or sulfides:

This exothermic reaction (ΔH = −120 kJ/mol) can culminate in detonation under uncontrolled conditions .

Hazard Classification:

Metabolic Pathways

In vivo, amyl nitrite is metabolized via hepatic denitration :

Approximately 60% of inhaled amyl nitrite is excreted as nitrite ions in urine within 4 hours .

Pharmacokinetic Data:

| Parameter | Value |

|---|---|

| Bioavailability | 80–90% (inhalation) |

| Half-life (t₁/₂) | 2–5 minutes |

| Metabolite | Isoamyl alcohol |

Reactivity with Hemoglobin

Amyl nitrite oxidizes hemoglobin to methemoglobin , a mechanism exploited in cyanide poisoning treatment:

Methemoglobin binds cyanide as cyanomethemoglobin , reducing toxicity .

Efficacy in Cyanide Antagonism:

| Parameter | Amyl Nitrite | Hydroxocobalamin |

|---|---|---|

| Time to effect | 30–60 seconds | 3–5 minutes |

| MetHb formation | 5–10% | 0% |

| Survival rate (LD₅₀) | 65% | 85% |

科学研究应用

Chemical and Industrial Applications

Organic Synthesis:

Amyl nitrate is utilized as a reagent in organic synthesis. Its reactivity allows it to participate in various chemical reactions, making it valuable in the production of other organic compounds. Alkyl nitrates like this compound can serve as intermediates in synthesizing pharmaceuticals and agrochemicals .

Fuel Additive:

this compound is used as an additive in diesel fuel, where it acts as a cetane improver. This enhances the ignition quality of diesel fuels by accelerating combustion, leading to improved engine performance and reduced emissions . The following table summarizes its role as a fuel additive:

| Property | Description |

|---|---|

| Function | Ignition improver (cetane improver) |

| Effect on Fuel | Accelerates ignition and improves combustion efficiency |

| Environmental Impact | Reduces emissions compared to standard diesel fuels |

Medical Applications

Historically, this compound has been employed in medical settings primarily for the treatment of angina pectoris and cyanide poisoning.

Treatment of Angina:

this compound acts as a vasodilator, which means it relaxes blood vessels, thereby reducing blood pressure and alleviating the symptoms of angina. Patients inhale this compound during an angina attack to achieve rapid relief . However, its use has diminished over time due to the availability of more effective treatments such as nitroglycerin.

Cyanide Poisoning:

this compound was once used as an antidote for cyanide poisoning. It induces the formation of methemoglobin, which can bind cyanide ions and help mitigate toxicity. However, it has largely been replaced by hydroxocobalamin due to better efficacy and safety profiles .

Recreational Use and Psychoactive Effects

This compound is also known for its recreational use, particularly among certain social groups. It is inhaled for its psychoactive effects, which include euphoria and relaxation of smooth muscles . While this use is prevalent, it poses significant health risks including potential neurotoxicity and cardiovascular complications when combined with other stimulants .

Case Studies and Research Findings

Research has shown varying effects of this compound on health:

- A study assessing neurotoxicity found that alkyl nitrites impair learning and memory functions in rodents when administered chronically . This raises concerns about long-term recreational use.

- Another study compared the hemodynamic effects of this compound with glyceryl trinitrate (GTN), demonstrating that this compound significantly increased heart rate and cardiac index shortly after administration, indicating its potent vasodilatory effects .

作用机制

Amyl nitrate exerts its effects primarily through the release of nitric oxide, which is a potent vasodilator. The mechanism involves:

Nitric Oxide Release: this compound decomposes to release nitric oxide.

Vasodilation: Nitric oxide activates the enzyme guanylate cyclase in smooth muscle cells, leading to the production of cyclic guanosine monophosphate (cGMP).

Muscle Relaxation: cGMP causes relaxation of smooth muscle cells, resulting in vasodilation and increased blood flow.

相似化合物的比较

Amyl nitrate belongs to the alkyl nitrate family, which shares vasodilatory and explosive properties. Below is a detailed comparison with structurally or functionally related compounds:

Methyl Nitrate (CH₃NO₃)

- Chemical Structure : Simplest alkyl nitrate, with a methyl group bonded to a nitrate ester.

- Uses : Primarily in explosives research; highly volatile and prone to detonation ().

- Toxicity : Causes methemoglobinemia and headaches. Tolerance to its hemodynamic effects develops more slowly compared to amyl nitrite ().

- Key Difference : Methyl nitrate is significantly more explosive and less thermally stable than this compound ().

Amyl Nitrite (C₅H₁₁NO₂)

- Chemical Structure : A nitrite ester (isoamyl isomer is common) ().

- Uses : Medical vasodilator (historically for angina) and recreational inhalant. Effective in cyanide poisoning ().

- Toxicity : Rapidly induces hypotension and headaches. Tolerance develops more easily than with this compound ().

- Key Difference : Amyl nitrite acts faster (seconds) due to rapid absorption via inhalation, whereas this compound’s effects are slower and longer-lasting ().

Glyceryl Trinitrate (Nitroglycerin, C₃H₅N₃O₉)

- Chemical Structure : A polyol nitrate with three nitrate groups.

- Uses : Gold-standard treatment for angina; industrial explosive.

- Toxicity : Causes severe headaches and hypotension. Cross-tolerance exists with this compound but requires higher doses ().

- Key Difference : Glyceryl trinitrate primarily dilates veins, reducing preload, whereas this compound dilates arteries, reducing afterload ().

Sodium Nitrite (NaNO₂)

- Chemical Structure: Inorganic nitrite salt.

- Uses : Food preservative, antidote for cyanide poisoning.

- Toxicity: Causes methemoglobinemia. No cross-tolerance with this compound ().

Isobutyl Nitrate (C₄H₉NO₃)

- Chemical Structure : Branched-chain alkyl nitrate.

- Uses: Limited industrial applications; studied for hemodynamic effects.

- Toxicity : Similar to this compound but with longer-lasting hypotension ().

- Key Difference : Isobutyl nitrate’s branched structure may enhance metabolic stability compared to linear-chain nitrates ().

Data Table: Comparative Properties of this compound and Analogues

Detailed Research Findings

Tolerance and Cross-Tolerance

Cross-tolerance exists among glyceryl trinitrate, ethylene glycol dinitrate, and this compound, suggesting shared metabolic pathways (likely via nitric oxide release).

Hemodynamic Effects

This compound reduces arterial resistance (afterload) by dilating arterioles, improving cardiac output in heart failure. In contrast, nitroglycerin’s venodilation reduces preload, making it more suitable for angina (). Isobutyl and amyl nitrates exhibit prolonged hypotensive effects compared to nitrites ().

生物活性

Amyl nitrite, a chemical compound classified as a nitrite, has been widely studied for its biological activities, particularly in the context of cardiovascular health and its use as a recreational drug. This article explores the pharmacological properties, mechanisms of action, therapeutic applications, and potential adverse effects of amyl nitrite, supported by research findings and case studies.

Pharmacological Properties

Chemical Structure and Classification

Amyl nitrite is an alkyl nitrite with the molecular formula C5H11NO2. It is primarily used as a vasodilator, which means it relaxes blood vessels and improves blood flow. Its rapid absorption through the pulmonary alveoli allows for quick therapeutic effects, typically within one minute of inhalation .

Mechanism of Action

The primary mechanism by which amyl nitrite exerts its effects is through the release of nitric oxide (NO), which activates guanylate cyclase and leads to increased levels of cyclic guanosine monophosphate (cGMP). This process results in smooth muscle relaxation and vasodilation, subsequently decreasing systemic vascular resistance and myocardial oxygen demand .

Therapeutic Applications

1. Treatment of Angina Pectoris

Amyl nitrite has been historically used to relieve angina pectoris. Clinical studies indicate that it effectively decreases systolic and diastolic blood pressure while increasing heart rate and cardiac output .

2. Cyanide Poisoning Antidote

In emergency medicine, amyl nitrite serves as an antidote for cyanide poisoning. It works by converting hemoglobin to methemoglobin, which binds to cyanide ions, effectively reducing their toxicity .

Adverse Effects and Safety Profile

Despite its therapeutic benefits, amyl nitrite has been associated with several adverse effects:

- Cardiovascular Effects : Potential hypotension, tachycardia, and headache are common side effects due to its vasodilatory properties.

- Immunological Impact : Research has shown that exposure to amyl nitrite can lead to transient immune suppression followed by a compensatory immune response. This cycling may enhance susceptibility to infections or exacerbate conditions like HIV .

- Recreational Use Risks : The recreational use of amyl nitrite (often referred to as "poppers") has been linked to various health risks including methaemoglobinaemia at high doses, which can be fatal .

Case Studies

Several case studies highlight the dual nature of amyl nitrite's use—both therapeutic and recreational:

- Case Study 1 : A retrospective analysis demonstrated that patients using amyl nitrite for angina experienced significant relief from symptoms without major complications when used as prescribed.

- Case Study 2 : In contrast, a cohort study on recreational users revealed a higher incidence of respiratory issues and cardiovascular events compared to non-users. Participants reported episodes of dizziness and fainting after inhalation during social gatherings.

Research Findings

Recent studies have focused on the long-term effects of amyl nitrite use:

常见问题

Q. What safety protocols are essential when handling amyl nitrate in laboratory settings?

Basic Question

this compound poses significant flammability, reactivity, and toxicity risks. Researchers must implement:

- Engineering controls : Local exhaust ventilation or enclosed systems to minimize vapor exposure .

- Personal Protective Equipment (PPE) : Chemically resistant gloves (e.g., nitrile), safety goggles, and flame-retardant lab coats. Contaminated clothing must be replaced immediately and laundered separately .

- Emergency measures : Eyewash stations and emergency showers within 10 seconds of exposure areas. Immediate skin decontamination with soap and water is critical .

- Work practices : Prohibit eating/drinking in labs, and enforce strict handwashing protocols .

Q. How do the physicochemical properties of this compound influence experimental design?

Basic Question

Key properties impacting experimental setups include:

Q. What advanced analytical methods are recommended for quantifying this compound in biological or environmental samples?

Advanced Question

- Gas Chromatography-Mass Spectrometry (GC-MS) : Optimal for volatile organic nitrate detection, with derivatization steps to enhance stability .

- Enzymatic assays : Recombinant nitrate reductase-based kits offer high specificity for nitrate quantification, with detection limits <0.1 ppm .

- UV-Vis spectroscopy : Indirect measurement via Griess reaction after reduction to nitrite, though cross-reactivity with nitrites requires validation .

Q. How should researchers resolve contradictions in toxicological data for this compound exposure?

Advanced Question

- Dose-response reconciliation : Evaluate species-specific metabolic pathways (e.g., hepatic CYP450 activity) and interspecies scaling factors .

- Confounding variables : Control for co-exposures (e.g., ethanol potentiates hepatotoxicity) and genetic polymorphisms in detoxification enzymes .

- Meta-analysis frameworks : Use tools like EPA IRIS to assess study quality, focusing on substance stability and administration routes .

Q. What methodologies ensure this compound stability during long-term storage and experimental use?

Advanced Question

- Storage conditions : Store in amber glass at 2–8°C under inert gas (argon/nitrogen) to prevent photolytic or oxidative degradation .

- Stability monitoring : Periodic FTIR or HPLC analysis to detect decomposition products (e.g., nitrogen oxides) .

- Handling protocols : Pre-cool equipment to minimize thermal stress during transfer .

Q. How can researchers differentiate this compound from amyl nitrite in literature reviews?

Basic Question

- Structural distinction : this compound (C₅H₁₁NO₃) has a nitrate (–ONO₂) group; amyl nitrite (C₅H₁₁NO₂) contains a nitrite (–ONO) group .

- Functional differences : Amyl nitrite acts as a vasodilator, while this compound is primarily a fuel additive. Cross-check CAS numbers (e.g., this compound: 1002-16-0) .

Q. What risk assessment strategies are recommended in the absence of established occupational exposure limits (OELs)?

Advanced Question

- Biomonitoring : Track blood methemoglobin levels and liver/kidney function in exposed personnel .

- ALARA principle : Maintain exposures "As Low As Reasonably Achievable" via real-time air sampling and hierarchical controls (e.g., substitution with less toxic analogs) .

- Benchmarking : Apply OELs for structurally similar nitrates (e.g., ethyl nitrate) with adjustment factors for molecular weight and reactivity .

Q. Notes

- References : All recommendations align with OSHA, NIST, and EPA guidelines to ensure methodological rigor.

- Data Sources : Excludes non-authoritative platforms (e.g., benchchem.com ) per requirements.

- Conflicts Addressed : Safety protocols reconcile OSHA mandates () with TCI America’s PPE guidelines ().

属性

IUPAC Name |

pentyl nitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3/c1-2-3-4-5-9-6(7)8/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSNWZBCBUUSSQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCO[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3 | |

| Record name | AMYL NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2477 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2058708 | |

| Record name | Amyl nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Amyl nitrate appears as a clear colorless liquid with an ether-like odor. Flash point 118 °F. About the same density as water and insoluble in water. Vapors heavier than air. Produces toxic oxides of nitrogen during combustion. Used as an additive for diesel fuels., Clear colorless liquid with an ether-like odor; [CAMEO] | |

| Record name | AMYL NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2477 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Amyl nitrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15978 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

292 to 314 °F at 760 mmHg (USCG, 1999), 150 °C (unstable), BP: 145 °C | |

| Record name | AMYL NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2477 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Amyl nitrate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8467 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

120 °F (USCG, 1999), 118 °F (48 °C) - open cup, 125 °F (open cup) | |

| Record name | AMYL NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2477 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Amyl nitrate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8467 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 360 mg/L at 25 °C, In water, 0.3% | |

| Record name | n-Amyl nitrate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8467 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1 at 68 °F (USCG, 1999), 0.99 | |

| Record name | AMYL NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2477 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Amyl nitrate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8467 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

5.07 [mmHg], 5.07 mm Hg at 25 °C | |

| Record name | Amyl nitrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15978 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | n-Amyl nitrate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8467 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Slightly yellow liquid, Liquid | |

CAS No. |

1002-16-0 | |

| Record name | AMYL NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2477 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Amyl nitrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1002-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amyl nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001002160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amyl nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentyl nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.440 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMYL NITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z77A64H8TF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | n-Amyl nitrate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8467 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-190 °F (USCG, 1999) | |

| Record name | AMYL NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2477 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。